三氟肟菌酯

描述

Trifloxystrobin is a synthetic derivative of the naturally occurring strobilurins found in several genera of wood-decaying fungi such as Strobilurus tenacellus . It is a strobilurin foliar fungicide that inhibits mitochondrial respiration by blocking electron transfer within the respirator chain . It is particularly active against Ascomycetes, Deuteromycetes, and Oomycetes .

Molecular Structure Analysis

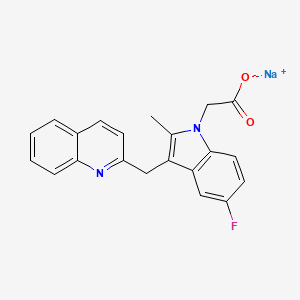

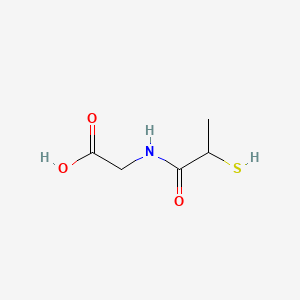

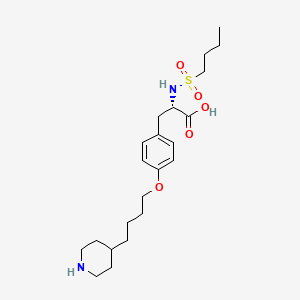

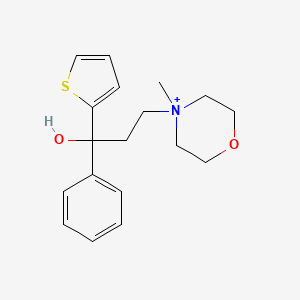

The molecular formula of Trifloxystrobin is C20H19F3N2O4 . Its molecular weight is 408.3711 . The structure of Trifloxystrobin is also available as a 2D Mol file .Chemical Reactions Analysis

Trifloxystrobin is designed to manage fungal pathogens, although its broad-spectrum mode of action also produces non-target impacts . The degradation pathways of trifloxystrobin and the fate of several metabolites have been reported .Physical And Chemical Properties Analysis

Trifloxystrobin has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .科学研究应用

对水生生物的影响

三氟肟菌酯是一种苯甲酰胺类杀菌剂,其对各种水生生物的影响已得到研究。一项研究表明,三氟肟菌酯对水生藻类小球藻的细胞微观结构和基因表达造成毒性作用。这包括抑制光合基因表达和改变抗氧化酶活性,表明在水生环境中存在潜在的生态风险 (沈等人,2014)。

对鱼类发育的影响

对暴露于三氟肟菌酯的日本米鱼 (Oryzias latipes) 胚胎的研究揭示了其对孵化率、存活率和与内分泌途径相关的基因表达的影响。该研究表明,三氟肟菌酯可能是潜在的内分泌干扰物,影响鱼类生命早期阶段的性激素途径和异生物质代谢 (朱等人,2015)。

对土壤生态系统的影响

研究还评估了三氟肟菌酯对土壤生物的影响。例如,研究表明,三氟肟菌酯在人工土壤中比在天然土壤中具有更大的毒性,诱导蚯蚓艾森尼亚·菲蒂达的氧化应激和 DNA 损伤 (吴等人,2021)。这表明三氟肟菌酯可能对土壤生物群落构成重大风险。

农业应用

三氟肟菌酯已被发现对控制各种植物病害有效。它在控制苹果、芒果、油桃上的白粉病和李树上的锈病方面显示出很高的功效。这表明其在不同作物果园中用于针对真菌病原体的综合控制计划中的效用 (Reuveni, 2000)。

风险评估和监测

研究还集中于评估三氟肟菌酯及其在环境中残留的风险。EFSA 进行的三氟肟菌酯风险评估强调了评估其对环境和人类健康影响的必要性,尤其是在用作杀虫剂时 (Arena 等人,2017)。

作用机制

Target of Action

Trifloxystrobin primarily targets the respiration process in plant pathogenic fungi . The site of action of strobilurin compounds, including trifloxystrobin, is located in the mitochondrial respiration pathway .

Mode of Action

Trifloxystrobin interferes with the respiration process in fungi by binding to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration , making trifloxystrobin a potent inhibitor of fungal spore germination and mycelial growth .

Biochemical Pathways

The primary biochemical pathway affected by trifloxystrobin is the mitochondrial respiration pathway . By inhibiting this pathway, trifloxystrobin prevents the fungi from generating energy, which is crucial for their growth and reproduction . This leads to the inhibition of fungal spore germination and mycelial growth .

Pharmacokinetics

It is known that trifloxystrobin has a low aqueous solubility and a low volatility .

Result of Action

The result of trifloxystrobin’s action is the inhibition of fungal spore germination and mycelial growth . This makes it highly effective against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes . Pests controlled by trifloxystrobin include grape and cucurbit powdery mildew, apple scab and powdery mildew, peanut leafspot, and brown patch of turfgrasses .

Action Environment

It has been classified as being highly toxic to fish and aquatic invertebrates; however, because of relatively low exposure concentrations in water, the risk to fish and invertebrates is low . There is a possibility of some effects to estuarine invertebrates, but the exposure is uncertain and this risk is lower than the risk from registered alternatives .

未来方向

生化分析

Biochemical Properties

Trifloxystrobin interacts with various enzymes and proteins in biochemical reactions. It enhances virus susceptibility in zebrafish through the initiation of autophagy

Cellular Effects

Trifloxystrobin has significant effects on various types of cells and cellular processes. It influences cell function by initiating autophagy, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Trifloxystrobin exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is still being studied.

Dosage Effects in Animal Models

The effects of Trifloxystrobin vary with different dosages in animal models. Studies have shown that it enhances virus susceptibility in zebrafish

Metabolic Pathways

Trifloxystrobin is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Trifloxystrobin involves the condensation of two key intermediates, namely 3-methoxy-4-methylbenzaldehyde and 4-(2,2,2-trifluoroethoxy)-2-methylphenol. The condensation reaction is catalyzed by a Lewis acid, followed by oxidation and cyclization to yield the final product.", "Starting Materials": [ "3-methoxy-4-methylbenzaldehyde", "4-(2,2,2-trifluoroethoxy)-2-methylphenol", "Lewis acid catalyst", "Oxidizing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 3-methoxy-4-methylbenzaldehyde and 4-(2,2,2-trifluoroethoxy)-2-methylphenol in a suitable solvent.", "Step 2: Add a Lewis acid catalyst, such as boron trifluoride etherate, to the reaction mixture and stir at room temperature for several hours.", "Step 3: Oxidize the resulting intermediate with an oxidizing agent, such as hydrogen peroxide, to form the desired product.", "Step 4: Cyclize the product by heating the reaction mixture to a high temperature, typically around 100-120°C, for several hours.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |

CAS 编号 |

141517-21-7 |

分子式 |

C20H19F3N2O4 |

分子量 |

408.4 g/mol |

IUPAC 名称 |

methyl (2E)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |

InChI |

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18+ |

InChI 键 |

ONCZDRURRATYFI-KEEMFBDKSA-N |

手性 SMILES |

C/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |

SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

规范 SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |

外观 |

Solid powder |

沸点 |

approximately 312 °C |

颜色/形态 |

White powder |

密度 |

1.36 g/mL at 21 °C |

闪点 |

>70.00 °C (>158.00 °F) |

熔点 |

72.9 °C |

其他 CAS 编号 |

141517-21-7 |

物理描述 |

White odorless solid; [Merck Index] |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Stable under recommended storage conditions. No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/ No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/ No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/ |

溶解度 |

In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid methyl ester benzeneacetic acid, alpha-(methoxyimino)-2-((((1-(3- (trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)-, methyl ester, (E,E)- CGA-279202 trifloxy-strobin trifloxystrobin |

蒸汽压力 |

0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of trifloxystrobin?

A1: Trifloxystrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in target fungi. It does this by blocking electron transfer at the Qo site of cytochrome b in the electron transport chain. [, , , , , ] This effectively halts energy production within the fungal cells, ultimately leading to their demise.

Q2: What is the molecular formula and weight of trifloxystrobin?

A3: The molecular formula of trifloxystrobin is C20H19F3N2O5, and its molecular weight is 424.38 g/mol. []

Q3: How does trifloxystrobin behave under different environmental conditions?

A4: Research shows that trifloxystrobin undergoes hydrolysis in aqueous solutions, with the rate increasing at higher pH and temperature. [] It is also susceptible to photodegradation, meaning it breaks down upon exposure to sunlight. The presence of humic acid, a component of soil organic matter, can influence its photodegradation rate. []

Q4: What is being done to improve the formulation of trifloxystrobin?

A5: Scientists are exploring methods to improve trifloxystrobin formulation to enhance its efficacy and stability. One approach involves developing a trifloxystrobin suspending agent using dispersing agents, thickening agents, and antifreezing agents to enhance its stability and usability. [] Another method explores the formation of inclusion compounds with β-cyclodextrin to improve its solubility. []

Q5: What types of fungal diseases can trifloxystrobin effectively control?

A6: Trifloxystrobin demonstrates broad-spectrum antifungal activity against a wide range of plant pathogens. Studies have proven its effectiveness in controlling diseases like powdery mildew and downy mildew in grapes, [] leaf blast and brown leaf spot in rice, [] Cercospora leaf spot in sugar beet, [] and sheath blight in rice. []

Q6: How does the timing of trifloxystrobin application affect its efficacy?

A8: Research on Cercospora leaf spot in sugar beets indicates that applying trifloxystrobin earlier in the disease cycle, as part of a multi-fungicide program, results in more effective disease control compared to later applications. []

Q7: Is there a risk of resistance development to trifloxystrobin in plant pathogens?

A9: Yes, like many other fungicides, prolonged and repeated use of trifloxystrobin can lead to the development of resistance in target fungal populations. Studies have already identified trifloxystrobin-resistant strains of Magnaporthe grisea, the causal agent of rice blast. [] Resistance has been linked to specific point mutations in the cytochrome b gene, which alters the target site of trifloxystrobin. [, ]

Q8: What analytical methods are used to detect and quantify trifloxystrobin residues?

A12: Several analytical methods have been developed and validated for the detection and quantification of trifloxystrobin and its metabolites in various matrices. These methods typically involve extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using sophisticated instruments such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [, , , , , , ]

Q9: What is the environmental fate of trifloxystrobin?

A13: Trifloxystrobin can persist in the environment, particularly in soil, for varying periods depending on factors like temperature, pH, and microbial activity. [, ] Its breakdown products, including trifloxystrobin acid, have also been detected in environmental samples. [] Research is ongoing to understand the long-term impact of trifloxystrobin and its metabolites on ecosystems and non-target organisms.

Q10: What is the toxicity of trifloxystrobin to aquatic organisms?

A14: Studies have shown that trifloxystrobin can be toxic to aquatic organisms like Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] Exposure to trifloxystrobin can negatively impact their survival, reproduction, development, and growth. This highlights the importance of carefully managing trifloxystrobin usage to minimize its potential impact on aquatic environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

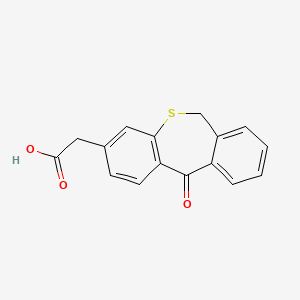

![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)